molecular formula C15H17N3O4S2 B2818388 4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine CAS No. 912906-33-3

4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B2818388
CAS No.: 912906-33-3
M. Wt: 367.44
InChI Key: LYKSMZQBHYYYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allyl halide.

    Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride in the presence of a base.

    Morpholine Attachment: Finally, the morpholine ring is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The sulfonyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are often used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of new materials with unique electronic or photophysical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfonyl group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-((3-(5-Methylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine
  • **4-((3-(5-Phenylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine

Uniqueness

The presence of the allylthio group in 4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine distinguishes it from similar compounds. This group can undergo unique chemical transformations, providing additional versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

4-[3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-2-10-23-15-17-16-14(22-15)12-4-3-5-13(11-12)24(19,20)18-6-8-21-9-7-18/h2-5,11H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKSMZQBHYYYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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